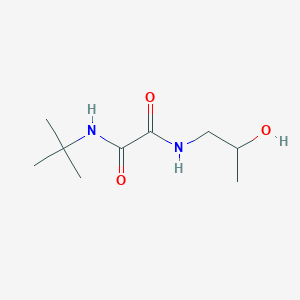
N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide”, also known as “tert-Butyl N-(2-Hydroxypropyl)carbamate”, is a chemical compound with the molecular formula C8H17NO3 . It is a clear liquid that appears colorless to light yellow .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which includes “this compound”, can be achieved through the reaction of nitriles with tert-butyl benzoate. This reaction is catalyzed by 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .Molecular Structure Analysis
The molecular weight of “this compound” is 175.23 g/mol . The compound’s structure includes a carbamate group (N-CO-O), a tert-butyl group (C(CH3)3), and a 2-hydroxypropyl group (CH2-CHOH-CH3) .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a specific gravity of 1.02 and a refractive index of 1.45 .Wissenschaftliche Forschungsanwendungen
Optical Probe for Hydrogen Peroxide in Living Cells
A study by Chang et al. (2004) introduced Peroxyfluor-1 (PF1), an optical probe utilizing a boronate deprotection mechanism for the selective detection of hydrogen peroxide (H2O2) in living cells, over other reactive oxygen species. This research highlights the potential of tert-butyl groups in developing selective probes for biological applications, which might suggest possible research directions for N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide in bioimaging or cellular studies (Chang et al., 2004).
Oxidative Stress in HIV Infected Patients
Repetto et al. (1996) investigated the oxidative stress in erythrocytes of HIV patients, using tert-butyl hydroperoxide in their methodology. This work contributes to understanding the role of tert-butyl-related compounds in studying oxidative stress mechanisms, potentially indicating areas where this compound could be applied in medical research on oxidative stress-related diseases (Repetto et al., 1996).
Metal-Free Oxidation of Glycerol
Gupta et al. (2017) described the use of nitrogen-rich carbon nanotubes for the metal-free catalytic conversion of glycerol into dihydroxyacetone, utilizing tert-butyl hydroperoxide as an oxidant. This study underscores the potential utility of tert-butyl-related compounds in catalysis and organic synthesis, suggesting a research avenue for this compound in catalytic processes or material science (Gupta et al., 2017).
Catalytic Aminohydroxylation and Aziridination of Olefins
Research by Gontcharov, Liu, and Sharpless (1999) explored the efficiency of the N-chloramine salt of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This highlights the potential of tert-butyl-based compounds in synthetic organic chemistry, potentially providing insight into the synthetic versatility of this compound (Gontcharov et al., 1999).
Wirkmechanismus
Target of Action
It is known that tert-butyl groups have been used as probes in nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with a variety of macromolecules in the cell.
Mode of Action
Studies have shown that tert-butyl groups can interact with proteins such as lactate dehydrogenase and myoglobin . The presence of the tert-butyl group could potentially influence the stability and solubility of these proteins .
Result of Action
The potential interaction with proteins suggests that the compound could influence protein stability and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of tert-butyl alcohol has been shown to have a detrimental impact on the recovery of certain proteins . Therefore, the environment in which N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide is present could potentially influence its action.
Eigenschaften
IUPAC Name |
N'-tert-butyl-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(12)5-10-7(13)8(14)11-9(2,3)4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQFTVCGINPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)

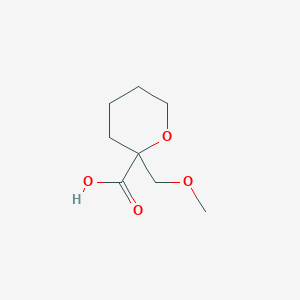
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)
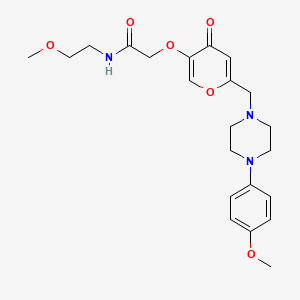
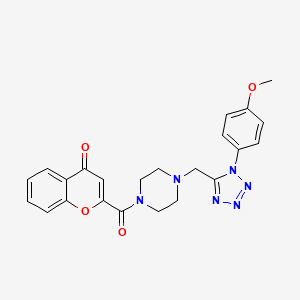

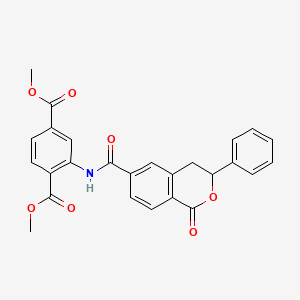
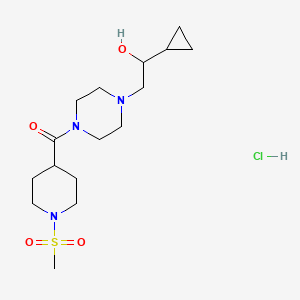

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
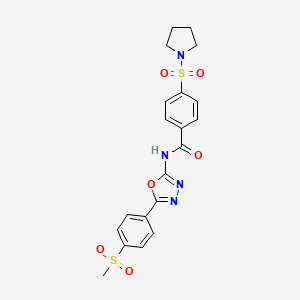
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)